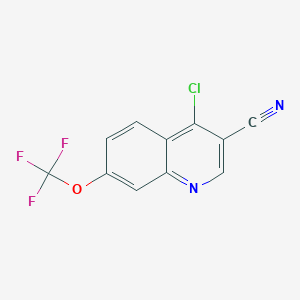![molecular formula C16H14N2O2S2 B13328601 (8Z)-8-(methoxyimino)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-18-one](/img/structure/B13328601.png)
(8Z)-8-(methoxyimino)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-18-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (8Z)-8-(methoxyimino)-4,10-dithia-1-azatetracyclo[9.7.0.0{3,7}.0{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-18-one is a complex organic molecule characterized by its unique tetracyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (8Z)-8-(methoxyimino)-4,10-dithia-1-azatetracyclo[9.7.0.0{3,7}.0{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-18-one typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include sulfur-containing compounds, nitrogen sources, and oxidizing agents. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form. Industrial production also emphasizes the importance of safety measures due to the involvement of reactive intermediates and potentially hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions: (8Z)-8-(methoxyimino)-4,10-dithia-1-azatetracyclo[9.7.0.0{3,7}.0{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-18-one undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
- Reduction : Reduction reactions can convert the oxime group to an amine, altering the compound’s chemical properties.
- Substitution : The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines
Wissenschaftliche Forschungsanwendungen
(8Z)-8-(methoxyimino)-4,10-dithia-1-azatetracyclo[9.7.0.0{3,7}.0{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-18-one has a wide range of applications in scientific research, including:
- Chemistry : The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
- Biology : Its unique structure allows for interactions with biological macromolecules, making it a valuable tool in biochemical studies.
- Medicine : Potential applications in drug development due to its ability to interact with specific molecular targets.
- Industry : Used in the development of advanced materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of (8Z)-8-(methoxyimino)-4,10-dithia-1-azatetracyclo[9.7.0.0{3,7}.0{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-18-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor activation.
Vergleich Mit ähnlichen Verbindungen
(8Z)-8-(methoxyimino)-4,10-dithia-1-azatetracyclo[9.7.0.0{3,7}.0{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-18-one can be compared to other similar compounds, such as:
- 4,4’-Difluorobenzophenone : Both compounds have unique structural features and are used in advanced material development .
- Amides : Similar in their ability to form stable structures and participate in various chemical reactions .
The uniqueness of (8Z)-8-(methoxyimino)-4,10-dithia-1-azatetracyclo[9.7.0.0{3,7}.0{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-18-one
Eigenschaften
Molekularformel |
C16H14N2O2S2 |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
(8E)-8-methoxyimino-4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaen-18-one |
InChI |
InChI=1S/C16H14N2O2S2/c1-20-17-13-9-22-16-11-5-3-2-4-10(11)15(19)18(16)8-14-12(13)6-7-21-14/h2-7,16H,8-9H2,1H3/b17-13- |
InChI-Schlüssel |
SCVLSUXYUWLYKX-LGMDPLHJSA-N |
Isomerische SMILES |
CO/N=C\1/CSC2C3=CC=CC=C3C(=O)N2CC4=C1C=CS4 |
Kanonische SMILES |
CON=C1CSC2C3=CC=CC=C3C(=O)N2CC4=C1C=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


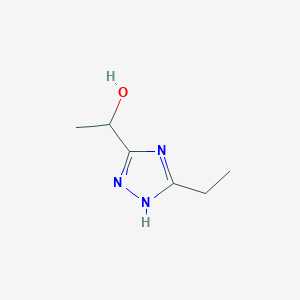
![2-Cyclobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B13328534.png)
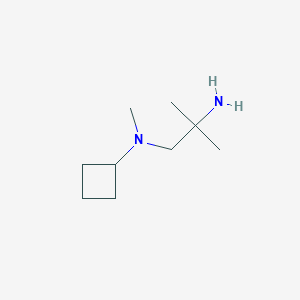
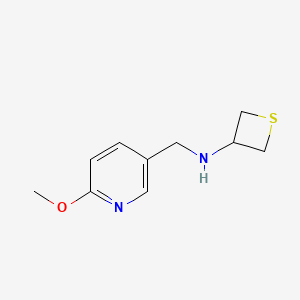
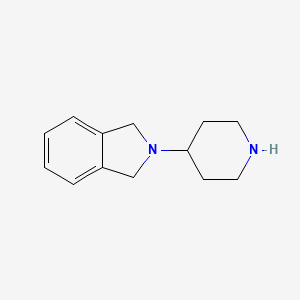
![5-[(Pentan-3-YL)amino]pyridine-2-carbonitrile](/img/structure/B13328562.png)
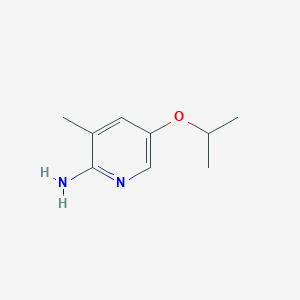
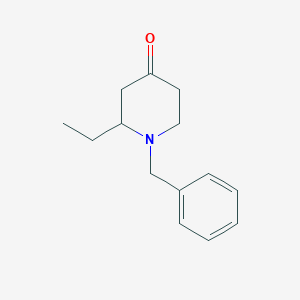
![5-(Methoxycarbonyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13328570.png)
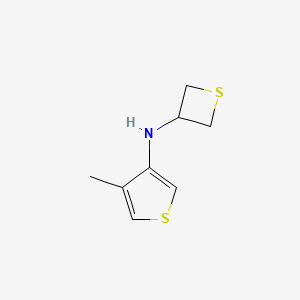

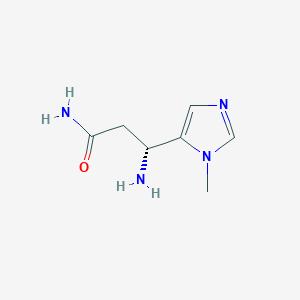
![6-(4-Chloro-2,6-difluorophenyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13328619.png)
